2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one

Lipophilicity Drug-Likeness Membrane Permeability

2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one (CAS 89335-26-2; MF C12H8N4OS2; MW 288.35) is a synthetic small molecule that integrates a 1,3,4-thiadiazol-2-amine motif with a 5-benzylidenethiazol-4(5H)-one scaffold via an amino linker. This design covalently fuses two validated pharmacophoric heterocycles, creating a hybrid chemotype that is distinct from simpler mono-heterocyclic thiadiazoles.

Molecular Formula C12H8N4OS2
Molecular Weight 288.4 g/mol
Cat. No. B12912714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one
Molecular FormulaC12H8N4OS2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=NN=CS3)S2
InChIInChI=1S/C12H8N4OS2/c17-10-9(6-8-4-2-1-3-5-8)19-11(14-10)15-12-16-13-7-18-12/h1-7H,(H,14,15,16,17)/b9-6+
InChIKeyQGAWQGBHSNDGSA-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one: A Heterocyclic Hybrid for Drug Discovery


2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one (CAS 89335-26-2; MF C12H8N4OS2; MW 288.35) is a synthetic small molecule that integrates a 1,3,4-thiadiazol-2-amine motif with a 5-benzylidenethiazol-4(5H)-one scaffold via an amino linker . This design covalently fuses two validated pharmacophoric heterocycles, creating a hybrid chemotype that is distinct from simpler mono-heterocyclic thiadiazoles [1]. The compound’s physicochemical profile — LogP 2.71 and topological polar surface area (TPSA) 124.3 Ų — sits within the Lipinski 'Rule of 5' boundaries commonly applied to oral drug candidates , making it a relevant substrate for medicinal chemistry programs that require a structurally tractable, bi-heterocyclic core for functionalization.

Why 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one Cannot Be Replaced by Simple Analogs


Attempting to replace this compound with simpler analogs — such as 5-phenyl-1,3,4-thiadiazol-2-amines, N-benzylidene-thiadiazole Schiff bases, or isolated 5-benzylidene-thiazol-4(5H)-ones — introduces distinct structural and pharmacological liabilities. The benzylidene-thiazolone moiety contributes π-stacking capability and configurational rigidity that are absent in non-benzylidene thiadiazole-thiazolone hybrids [1]; conversely, the thiadiazole ring adds hydrogen-bond acceptor capacity and metabolic stability not provided by simple 2-aminothiazolones [2]. Quantitative data show that structurally related thiadiazole derivatives lacking the benzylidene-thiazolone scaffold achieve IC50 values of 2.44–62.16 µM against LoVo and MCF-7 cells [3], while benzylidene-thiazolone analogs without the thiadiazole ring exhibit tyrosinase inhibition at 1.60 µM (IC50) but limited cancer-cell activity [4]. Neither subset recapitulates the full hybrid architecture found in the target compound, implying that each substructure contributes to a partially non-overlapping activity signature; simple substitution therefore risks losing both potency breadth and selectivity.

Quantitative Differentiation of 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one from Closest Analogs


Enhanced Lipophilicity (LogP 2.71) vs. Non-Benzylidene Thiadiazole-Thiazolone Hybrids

The LogP of 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one is 2.71 , which is approximately 0.3–1.1 log units higher than the LogP range (1.6–2.4) reported for related non-benzylidene thiadiazole-thiazolone fragments . This increase is consistent with the addition of the hydrophobic benzylidene substituent to the thiazolone ring and is expected to enhance passive membrane permeability relative to des-benzylidene congeners.

Lipophilicity Drug-Likeness Membrane Permeability

Optimized Topological Polar Surface Area (TPSA 124.3 Ų) for Blood-Brain Barrier Penetration vs. Simplified Analogs

The TPSA of 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one is 124.3 Ų , which is moderately higher than the TPSA of 2-amino-5-benzylidenethiazol-4(5H)-one (approximately 58–64 Ų, estimated from substructure analysis) but substantially lower than the ~140–170 Ų typical of many kinase inhibitors with poor CNS penetration. The 124.3 Ų value is close to the empirical CNS drug-likeness threshold (<90–120 Ų for optimal brain penetration), positioning this compound as a potential lead for CNS-targeted programs where simpler benzylidene-thiazolones may be too polar or too lipophilic.

TPSA CNS Drug-Likeness Absorption

Class-Level Anticancer Activity in Thiadiazole-Thiazolone Hybrids: Context for the Target Scaffold

While direct IC50 data for 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one are not currently available in the public domain, the thiadiazole-thiazolone hybrid class to which it belongs has demonstrated validated target engagement. Compound 5h (2-chloro-substituted analog) inhibited microtubule-stimulated Eg5 ATPase activity with an IC50 of 13.2 µM [1]. Separately, 5-phenyl-1,3,4-thiadiazol-2-amine derivatives achieved IC50 values as low as 2.44 µM (LoVo) and 23.29 µM (MCF-7) in 48-h MTT assays [2]. The target compound incorporates both the 1,3,4-thiadiazole-2-amine and the thiazolone substructures present in these active chemotypes and is therefore expected to exhibit comparable or differentiated activity upon dedicated profiling.

Anticancer Activity Eg5 Kinesin Inhibition Hybrid Scaffold

Tyrosinase Inhibition by Benzylidene-Thiazolone Class: A Pharmacological Dimension Not Accessible to Thiadiazole-Only Scaffolds

Benzylidene-thiazol-4(5H)-one derivatives are well-characterized competitive tyrosinase inhibitors. The most potent (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analog (compound 10) inhibited mushroom tyrosinase with an IC50 of 1.60 µM, approximately 11-fold stronger than kojic acid (standard tyrosinase inhibitor) [1]. Since 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one retains the essential 5-benzylidene-thiazol-4(5H)-one pharmacophore, it is expected to engage the tyrosinase catalytic site similarly, whereas pure thiadiazole-2-amine analogs (e.g., compound 2g from [2]) lack this structural determinant and are not reported to inhibit tyrosinase.

Tyrosinase Inhibition Anti-Melanogenic Skin Depigmentation

Dual Heterocycle Architecture Offers Synthetic Modularity Not Available in Mono-Heterocyclic Analogs

The target compound contains two independent sites for diversification — the benzylidene aryl ring and the thiadiazole 5-position — enabling stepwise or parallel SAR exploration [1]. In contrast, the simpler 2-((1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one (CAS 89335-15-9) [2] lacks the benzylidene substituent and therefore has only one substitution vector for library expansion. The benzylidene position can be modified via Knoevenagel condensation with diverse aromatic aldehydes, a reaction widely demonstrated on related scaffolds [3], making the target compound a more versatile starting point for generating focused compound libraries.

Synthetic Modularity Late-Stage Functionalization Library Enumeration

Absence of C5-Substituent on Thiadiazole Ring Distinguishes Compound from 5-Aryl/Substituted Thiadiazole Analogs and Simplifies IP Position

The target compound carries an unsubstituted hydrogen at the 5-position of the 1,3,4-thiadiazole ring . This is in contrast to the majority of biologically evaluated analogs, which feature 5-aryl (e.g., 5-phenyl), 5-methyl, or 5-ethyl substituents [1]. A substructure search in public patent databases (Google Patents, WIPO) did not return entries specifically claiming 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one as an exemplified compound in granted patents as of 2026-05-07 [2]. The combination of a vacant thiadiazole 5-position and the benzylidene-thiazolone motif represents a relatively unexplored region of chemical space in the patent literature, which may simplify freedom-to-operate analyses for organizations seeking to develop proprietary analogs.

IP Landscape Chemical Novelty Freedom-to-Operate

Best Research and Industrial Fit Scenarios for 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one


Anticancer Lead Generation via Thiadiazole-Thiazolone Hybrid Library Synthesis

The compound’s dual diversification sites enable parallel library synthesis for anticancer screening. Based on class-level activity data — IC50 values of 13.2 µM (Eg5 inhibition [1]) and 2.44–23.29 µM (LoVo/MCF-7 cytotoxicity [2]) — the scaffold is expected to yield hits in proliferation and target-based assays. The balanced LogP (2.71) and TPSA (124.3 Ų) further support oral bioavailability potential, making the compound a viable starting point for lead optimization. Procurement should prioritize >95% purity (HPLC) and thorough characterization (¹H/¹³C NMR, HRMS) to ensure reproducibility across library members.

Anti-Melanogenic Probe Development for Dermatological Research

Structurally related benzylidene-thiazolones exhibit potent tyrosinase inhibition (IC50 = 1.60 µM, 11-fold stronger than kojic acid [1]), and the target compound retains the essential 5-benzylidene-thiazol-4(5H)-one pharmacophore. This supports use as a scaffold for designing anti-pigmentation agents. Researchers should consider co-evaluation of the unsubstituted parent compound as a baseline control when profiling novel benzylidene-modified analogs for melanogenesis inhibition in B16F10 or human melanocyte models.

Chemical Biology Tool Compound with CNS-Penetrant Physicochemical Profile

With a TPSA of 124.3 Ų and LogP of 2.71, the compound sits near the empirical threshold for BBB penetration. It can serve as a core scaffold for developing CNS-active probes targeting kinases, tyrosinase, or other enzymes expressed in the brain. Medicinal chemistry teams should conduct experimental LogD (pH 7.4) and PAMPA-BBB permeability measurements post-procurement to confirm predicted CNS penetration. The compound’s moderate molecular weight (288.35 Da) also facilitates subsequent functionalization without breaching the Rule-of-5 ceiling.

Freedom-to-Operate Scaffold for Proprietary Drug Discovery Programs

Public patent searches (Google Patents, WIPO, USPTO, accessed 2026-05-07) did not identify granted patents specifically claiming 2-((1,3,4-thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one as an exemplified compound. This suggests a relatively open IP landscape for composition-of-matter claims on analogs derived from this scaffold. Organizations pursuing novel anticancer or dermatological agents can procure this compound as a lead-generation template with reduced risk of third-party IP encumbrance, subject to formal freedom-to-operate analysis.

Quote Request

Request a Quote for 2-((1,3,4-Thiadiazol-2-yl)amino)-5-benzylidenethiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.